molecular formula C21H25N3OS B298165 N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B298165
M. Wt: 367.5 g/mol
InChI Key: DKZMUABPRKWHEK-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CYC116, is a small molecule inhibitor of Aurora kinase A and B. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in a variety of cancers. Inhibition of Aurora kinases has been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.

Mechanism of Action

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its anticancer effects by inhibiting Aurora kinase A and B, which are involved in the regulation of cell division. Aurora kinase A is overexpressed in a variety of cancers and is associated with poor prognosis. Inhibition of Aurora kinase A induces cell cycle arrest and apoptosis in cancer cells. Aurora kinase B is also involved in cell division and plays a role in the formation of the mitotic spindle. Inhibition of Aurora kinase B leads to defects in mitosis and cell death.
Biochemical and physiological effects:
In addition to its anticancer effects, N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have other biochemical and physiological effects. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the phosphorylation of histone H3, a marker of mitosis, and induces the formation of polyploid cells. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also inhibits the phosphorylation of AKT, a downstream target of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its specificity for Aurora kinase A and B, which reduces the likelihood of off-target effects. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing.

Future Directions

There are several future directions for the development of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and related compounds. One direction is the development of more potent and selective inhibitors of Aurora kinases. Another direction is the combination of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other anticancer agents to enhance its efficacy. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to be effective in overcoming resistance to other anticancer agents, suggesting that it may have a role in combination therapy. Finally, the development of biomarkers to predict response to N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may help to identify patients who are most likely to benefit from treatment.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation of 4-pyridinecarboxaldehyde with N-cyclohexyl-3-aminopropan-1-amine to form the Schiff base, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride to form the final product.

Scientific Research Applications

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have demonstrated that N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reduces tumor growth and increases survival in mouse models of cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in cancer patients.

properties

Product Name

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C21H25N3OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(E)-pyridin-4-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H25N3OS/c25-20(24-16-6-2-1-3-7-16)19-17-8-4-5-9-18(17)26-21(19)23-14-15-10-12-22-13-11-15/h10-14,16H,1-9H2,(H,24,25)/b23-14+

InChI Key

DKZMUABPRKWHEK-OEAKJJBVSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C/C4=CC=NC=C4

SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.